Cas no 127813-33-6 (2-(Pyrimidin-2-ylthio)phenylamine hydrochloride)

2-(Pyrimidin-2-ylthio)phenylamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 2-(2-pyrimidinylthio)-

- QJNIKBSUZMROQJ-UHFFFAOYSA-N

- 2-(pyrimidin-2-ylsulfanyl)aniline

- 2-(pyrimidin-2-ylsulfanyl)-phenylamine

- 127813-33-6

- EN300-262382

- G23281

- SCHEMBL642604

- 2-pyrimidin-2-ylsulfanylaniline

- Z332377568

- CFA81333

- ALBB-013166

- AKOS000220472

- 2-(Pyrimidin-2-ylthio)phenylamine hydrochloride

-

- MDL: MFCD11136064

- インチ: InChI=1S/C10H9N3S/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h1-7H,11H2

- InChIKey: QJNIKBSUZMROQJ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)N)SC2=NC=CC=N2

計算された属性

- せいみつぶんしりょう: 203.05187

- どういたいしつりょう: 203.05171847g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 77.1Ų

じっけんとくせい

- PSA: 51.8

2-(Pyrimidin-2-ylthio)phenylamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-262382-0.5g |

2-(pyrimidin-2-ylsulfanyl)aniline |

127813-33-6 | 90.0% | 0.5g |

$217.0 | 2025-02-20 | |

| Enamine | EN300-262382-0.1g |

2-(pyrimidin-2-ylsulfanyl)aniline |

127813-33-6 | 90.0% | 0.1g |

$97.0 | 2025-02-20 | |

| 1PlusChem | 1P00HS6P-500mg |

Benzenamine, 2-(2-pyrimidinylthio)- |

127813-33-6 | 90% | 500mg |

$315.00 | 2025-02-28 | |

| Aaron | AR00HSF1-5g |

Benzenamine, 2-(2-pyrimidinylthio)- |

127813-33-6 | 90% | 5g |

$912.00 | 2023-12-16 | |

| Aaron | AR00HSF1-10g |

Benzenamine, 2-(2-pyrimidinylthio)- |

127813-33-6 | 90% | 10g |

$1347.00 | 2023-12-16 | |

| Enamine | EN300-262382-5g |

2-(pyrimidin-2-ylsulfanyl)aniline |

127813-33-6 | 90% | 5g |

$645.0 | 2023-09-14 | |

| A2B Chem LLC | AI28881-100mg |

[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride |

127813-33-6 | 90% | 100mg |

$138.00 | 2024-04-20 | |

| A2B Chem LLC | AI28881-5g |

[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride |

127813-33-6 | 90% | 5g |

$714.00 | 2024-04-20 | |

| A2B Chem LLC | AI28881-50mg |

[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride |

127813-33-6 | 90% | 50mg |

$104.00 | 2024-04-20 | |

| Aaron | AR00HSF1-250mg |

Benzenamine, 2-(2-pyrimidinylthio)- |

127813-33-6 | 90% | 250mg |

$215.00 | 2025-01-24 |

2-(Pyrimidin-2-ylthio)phenylamine hydrochloride 関連文献

-

1. Book reviews

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

2-(Pyrimidin-2-ylthio)phenylamine hydrochlorideに関する追加情報

2-(Pyrimidin-2-ylthio)phenylamine Hydrochloride: A Comprehensive Overview

The compound 2-(Pyrimidin-2-ylthio)phenylamine hydrochloride, also known by its CAS number 127813-33-6, is a fascinating molecule with significant potential in the field of pharmaceutical research. This compound has garnered attention due to its unique chemical structure and promising biological activities. In recent years, advancements in synthetic chemistry and drug discovery have shed light on its potential applications in treating various diseases, particularly those involving inflammation and oxidative stress.

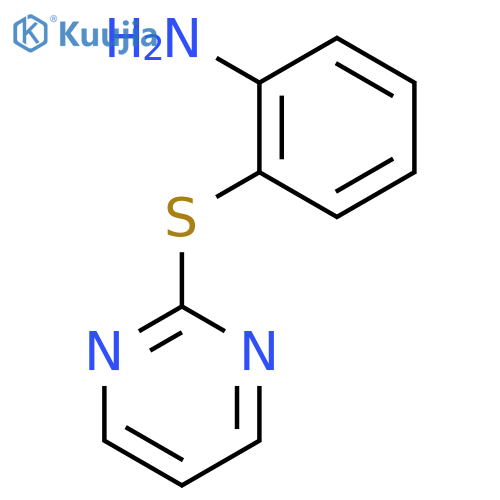

Chemical Structure and Synthesis

The molecular structure of 2-(Pyrimidin-2-ylthio)phenylamine hydrochloride consists of a pyrimidine ring connected to a phenyl group via a sulfur atom, forming a thioether linkage. This arrangement imparts unique electronic properties to the molecule, making it an interesting candidate for various biochemical interactions. The synthesis of this compound involves a multi-step process, including nucleophilic substitution and acid-base reactions, which have been optimized in recent studies to improve yield and purity. Researchers have explored alternative synthetic pathways to enhance scalability, making this compound more accessible for large-scale production.

Biological Activity and Pharmacology

Recent studies have highlighted the potent anti-inflammatory and antioxidant properties of 2-(Pyrimidin-2-ylthio)phenylamine hydrochloride. In vitro experiments have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Furthermore, the compound has shown significant antioxidant activity, effectively neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.

One of the most promising aspects of this compound is its ability to modulate cellular signaling pathways. For instance, it has been found to activate the Nrf2 pathway, which is a key regulator of antioxidant defense mechanisms. This activation leads to the upregulation of detoxifying enzymes such as glutathione-S-transferase (GST) and heme oxygenase-1 (HO-1), further enhancing its protective effects against oxidative stress.

Therapeutic Applications

The therapeutic potential of 2-(Pyrimidin-2-ylthio)phenylamine hydrochloride extends beyond inflammation and oxidative stress. Preclinical studies have shown its efficacy in reducing neuroinflammation in models of Alzheimer's disease, indicating its potential as a neuroprotective agent. Additionally, recent research has explored its role in modulating the immune response, making it a candidate for immunomodulatory therapies.

In terms of pharmacokinetics, studies have demonstrated that this compound exhibits good bioavailability when administered orally. Its ability to penetrate the blood-brain barrier further enhances its suitability for treating central nervous system disorders. However, ongoing research is focused on optimizing its pharmacokinetic profile to improve efficacy and reduce potential side effects.

Safety Profile and Toxicology

Toxicological studies conducted on 2-(Pyrimidin-2-ylthio)phenylamine hydrochloride have revealed a favorable safety profile. Acute toxicity studies in rodents showed no significant adverse effects at doses up to 500 mg/kg. Chronic toxicity studies over extended periods also indicated minimal organ toxicity, with no significant changes observed in liver or kidney function parameters.

However, like any pharmaceutical compound, careful consideration must be given to potential off-target effects. Researchers are actively investigating the molecular targets of this compound to ensure its specificity and minimize adverse reactions. Recent advancements in computational modeling have provided insights into its binding affinities with various protein targets, aiding in the design of safer and more effective derivatives.

Future Directions and Research Opportunities

The future of 2-(Pyrimidin-2-ylthio)phenylamine hydrochloride lies in its continued exploration as a therapeutic agent across multiple disease areas. Current research is focused on advancing it into clinical trials for conditions such as chronic inflammation, neurodegenerative diseases, and oxidative stress-related disorders.

Collaborative efforts between academia and industry are also driving innovations in drug delivery systems for this compound. Researchers are exploring novel formulations, including nanoparticles and liposomal encapsulation, to enhance its stability, bioavailability, and targeted delivery.

In conclusion, 2-(Pyrimidin-2-ylthio)phenylamine hydrochloride represents a promising lead compound with diverse biological activities and therapeutic potential. As research progresses, it is anticipated that this molecule will play a pivotal role in the development of innovative treatments for various diseases.

127813-33-6 (2-(Pyrimidin-2-ylthio)phenylamine hydrochloride) 関連製品

- 894026-31-4(N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-methoxyphenyl)acetamide)

- 479073-86-4(Desmethyl Thiosildenafil)

- 1468946-11-3(4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde)

- 2098014-87-8(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2680756-76-5(5-(Difluoromethoxy)-2-acetamido-4-methoxybenzoic acid)

- 2171971-90-5(2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)

- 1428233-59-3(6-methyl-1,4-thiazepane)

- 669692-32-4(3,5-dibromo-4-iodoaniline)

- 1373156-22-9(5-Isoxazolecarboxylic acid, 3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl]-)

- 902624-11-7(7-(4-methylbenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one)